molecular formula C11H9FN2O2 B2643673 (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione CAS No. 155527-35-8

(3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione

Cat. No.: B2643673
CAS No.: 155527-35-8
M. Wt: 220.203
InChI Key: CYMOMJQGXHFCFC-WEVVVXLNSA-N
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Description

(3E)-3-[(4-Fluorophenyl)methylidene]piperazine-2,5-dione is a synthetic piperazine-2,5-dione derivative offered for research purposes. The piperazine-2,5-dione scaffold, also known as diketopiperazine, is the smallest cyclic peptide moiety and is of significant scientific interest due to its structural rigidity, high stability against enzymatic degradation, and diverse biological activities . While the specific properties of this compound require further characterization, closely related analogues have demonstrated considerable potential in pharmacological research. Piperazine-2,5-dione derivatives have been investigated for their anticancer properties, with studies showing they can induce apoptosis (programmed cell death) in cancer cells by upregulating key genes such as p53, caspase-3, and caspase-8, while simultaneously downregulating anti-apoptotic factors like BCL2 and survivin . Furthermore, certain 1,4-disubstituted piperazine-2,5-diones have exhibited potent antioxidative activity, effectively protecting neuronal cells from hydrogen peroxide-induced oxidative damage by reducing reactive oxygen species (ROS) production and stabilizing the mitochondrial membrane potential . Other research avenues for this class of compounds include their evaluation as potential inhibitors of topoisomerase I/II, which are established targets in cancer therapy . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to fully elucidate the specific mechanisms of action and research applications of this particular molecule.

Properties

IUPAC Name

(3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-11(16)13-6-10(15)14-9/h1-5H,6H2,(H,13,16)(H,14,15)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMOMJQGXHFCFC-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331977
Record name (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

155527-35-8
Record name (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione typically involves the condensation of 4-fluorobenzaldehyde with piperazine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a hydroxyphenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of hydroxyphenyl derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with piperazine moieties exhibit anticancer properties. (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione has been studied for its potential as an anti-microtubule agent. It demonstrates inhibitory effects on tubulin polymerization, which is essential for cancer cell proliferation. Studies show that this compound can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development as an antibacterial agent .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
  • Introduction of the Fluorophenyl Group : This is achieved through electrophilic aromatic substitution reactions.
  • Methylidene Formation : Utilizing aldehyde or ketone precursors to introduce the methylidene functionality.

This synthetic route allows for the modification of various substituents on the piperazine ring, potentially enhancing biological activity and selectivity .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest observed via flow cytometry analysis .

Case Study 2: Antimicrobial Testing

In an investigation reported in the International Journal of Antimicrobial Agents, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their activity, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Electronic Effects : The 4-fluorophenyl group in the target compound provides electron-withdrawing properties, contrasting with electron-donating groups like methoxy in XR334. This may reduce metabolic degradation compared to methoxy analogues .
  • Lipophilicity : Imidazole-containing derivatives (e.g., plinabulin) exhibit superior lipophilicity due to intramolecular hydrogen bonding, whereas bis-arylidenes (e.g., XR334) show reduced solubility due to π-stacking . The fluorine atom in the target compound likely offers moderate lipophilicity, balancing solubility and membrane permeability.
  • Stereochemistry : Natural DKPs, such as (3S,6R)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione, demonstrate stereospecific bioactivity. The (3E)-configuration in the target compound ensures planar conjugation, critical for π-orbital interactions in biological targets .

Pharmacokinetic and Toxicity Profiles

  • Toxicity : Bis-arylidenes (e.g., piperazine B) exhibit higher cytotoxicity (IC₅₀ < 10 μM in some cancer lines) but poor therapeutic indices. The target compound’s selectivity remains unverified .

Biological Activity

(3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione, a compound with significant structural interest due to its piperazine-2,5-dione moiety, has been studied for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, therapeutic potential, and molecular interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN2O3C_{13}H_{11}FN_2O_3 with a molar mass of 262.24 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group at the 3-position and carbonyl groups at the 2 and 5 positions.

PropertyValue
Molecular FormulaC13H11FN2O3C_{13}H_{11}FN_2O_3
Molar Mass262.24 g/mol
CAS Number155527-25-6

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. Research indicates that this compound does not exhibit significant cytotoxicity at concentrations up to 50 µM across several cell types, including human skin fibroblasts (BJ), T-lymphoblastic leukemia cells (CEM), and breast adenocarcinoma cells (MCF7) . Cell viability remained between 90% and 120% when exposed to higher concentrations (20 µM for THP-1 and 30 µM for SW982) over a period of 72 hours .

Anti-inflammatory Potential

In addition to cytotoxicity assessments, the compound's anti-inflammatory properties were explored in the context of rheumatoid arthritis. The tested piperazine derivatives, including this compound, demonstrated minimal influence on the pathological features associated with rheumatoid arthritis. Despite this limitation, their low cytotoxic profile suggests they could be safe candidates for further biological experimentation .

Molecular Interactions

Molecular docking studies have been conducted to understand how this compound interacts with biological targets. It has been suggested that derivatives of piperazine can inhibit human acetylcholinesterase by binding to both peripheral anionic and catalytic sites . This interaction is critical in developing potential therapeutics for conditions like Alzheimer's disease.

Case Studies

  • Cytotoxicity in Cancer Research : A study examining various piperazine derivatives found that while many compounds showed low toxicity levels, this compound was particularly notable for maintaining high cell viability in cancer cell lines .
  • Rheumatoid Arthritis Models : In animal models of rheumatoid arthritis, compounds similar to this compound were tested for their efficacy in reducing inflammation but did not significantly alter disease progression despite their safety profile .

Q & A

Basic: What are the optimal synthetic routes for (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via condensation reactions between fluorophenyl aldehydes and piperazine-2,5-dione derivatives. Key factors include:

  • Solvent choice : Polar aprotic solvents like acetonitrile (CH₃CN) improve reactivity, as seen in analogous piperazine fluorophenyl syntheses .
  • Catalytic bases : Sodium carbonate (Na₂CO₃) enhances deprotonation and nucleophilic attack efficiency, critical for forming the methylidene bridge .
  • Temperature : Mild heating (50–70°C) balances reaction kinetics and minimizes side products.
  • Purification : Normal-phase chromatography (e.g., ethyl acetate/methanol gradients) achieves >95% purity, as demonstrated for structurally related compounds .

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